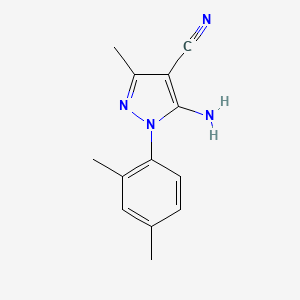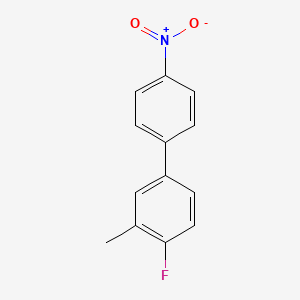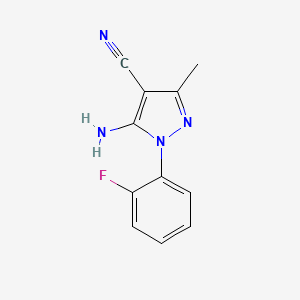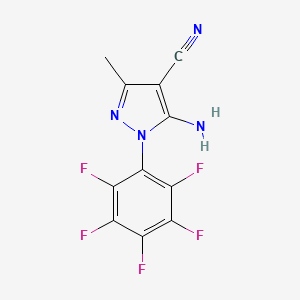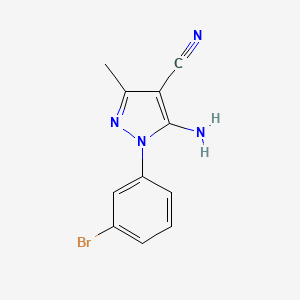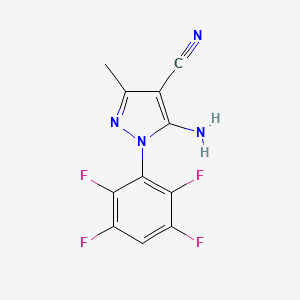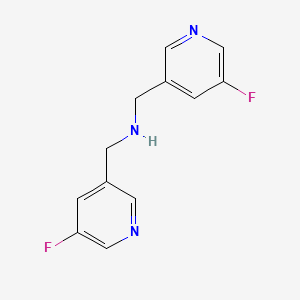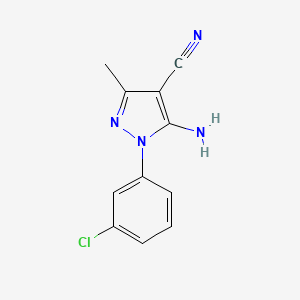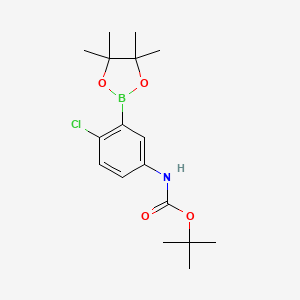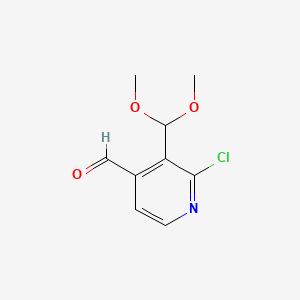
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with the empirical formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a solid substance with the following structural formula: COC(OC)c1c(Cl)nccc1C=O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde consists of a chlorinated isonicotinaldehyde core with two methoxy groups attached to the methyl carbon. The chlorine atom and the aldehyde functional group contribute to its reactivity and properties .
Aplicaciones Científicas De Investigación
Hydrogen-bonded Supramolecular Structures
Research into closely related compounds, such as hydrazone derivatives, reveals the formation of hydrogen-bonded supramolecular structures. These structures have applications in the development of molecular assemblies, which are crucial in material science and nanotechnology. The study by Peralta et al. (2007) on hydrazone derivatives demonstrates the potential of similar compounds in forming supramolecular architectures through hydrogen bonding (Peralta, M. A., de Souza, M. D., Wardell, S., Wardell, J., Low, J. N., & Glidewell, C., 2007).
Antimicrobial Activity
Compounds synthesized from related aldehydes have shown significant antimicrobial activity. Gangadasu et al. (2009) explored the synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from a related aldehyde, highlighting the potential of these compounds in pharmaceutical applications due to their biological activity (Gangadasu, B., Reddy, M. J. R., Ravinder, M., Kumar, S., Raju, B., Kumar, K. P., Murthy, U. S., & Rao, V., 2009).
Photochemical Isomerization
The study on the photochemical E (trans)-->Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives presents a methodology that could be applied in the study and synthesis of related compounds. This process has implications for the development of photo-responsive materials and switches (Gangadasu et al., 2009).
Synthesis and Vinyl Benzene Copolymerization
Novel trisubstituted ethylenes, including derivatives with halogen and methoxy substitutions, have been synthesized and copolymerized with vinyl benzene. This research, conducted by Kharas et al. (2020), highlights the potential application of similar compounds in the creation of new polymeric materials with tailored properties (Kharas, G., Cimino, A., Flieger, S., Whelpley, P. M., Ebner, D., Groy, R., Savittieri, C. R., Shinde, N., Thomas, K. L., Rocus, S. M., & Schjerven, W. S., 2020).
Catalytic Oxidation
Research on the catalytic oxidation of methanol to produce dimethoxymethane, as demonstrated by Fu and Shen (2007), provides insights into catalysis and reaction engineering. This study emphasizes the importance of surface acidity in catalysts for selective oxidation processes, which could be relevant for the synthesis or functionalization of compounds like "2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde" (Fu, Y., & Shen, J., 2007).
Propiedades
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWHAJZDHAOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

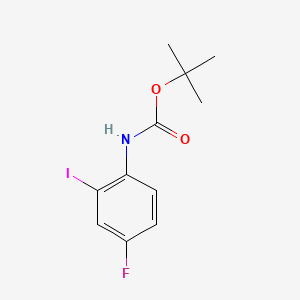
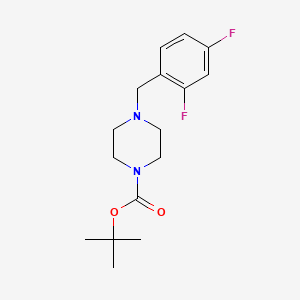
![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)
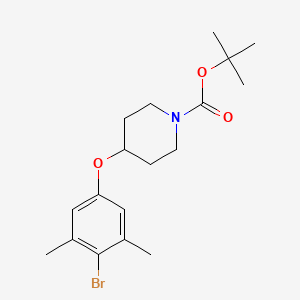
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
